molecular formula C10H14N2 B188723 1-Phenylpiperazine CAS No. 92-54-6

1-Phenylpiperazine

Cat. No. B188723
Key on ui cas rn: 92-54-6
M. Wt: 162.23 g/mol
InChI Key: YZTJYBJCZXZGCT-UHFFFAOYSA-N
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Patent
US04038279

Procedure details

A mixture consisting of 29.5 gm (0.1 mol) of N-[γ-(p-amino-phenyl)-n-propyl]-N'-phenyl-piperazine (m.p. 102° C.), 5.8 gm (0.11 mol) of acetonitrile and 20 ml of glacial acetic acid was refluxed for 20 hours. Thereafter, the solvent was distilled off in vacuo, and the residue was recrystallized from dilute methanol, yielding 28.3 gm (81.3% of theory) of N-[γ-(p-β-cyanoethyl-amino]-phenyl)-n-propyl]-N'-phenyl-piperazine, m.p. 141°-143° C.
Name
N-[γ-(p-amino-phenyl)-n-propyl]-N'-phenyl-piperazine
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC1C=CC(CCC[N:11]2[CH2:16][CH2:15][N:14]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH2:13][CH2:12]2)=CC=1.C(#N)C>C(O)(=O)C>[C:17]1([N:14]2[CH2:15][CH2:16][NH:11][CH2:12][CH2:13]2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
N-[γ-(p-amino-phenyl)-n-propyl]-N'-phenyl-piperazine
Quantity
29.5 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CCCN1CCN(CC1)C1=CC=CC=C1
Step Two
Name
Quantity
5.8 g
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 20 hours
Duration
20 h
DISTILLATION
Type
DISTILLATION
Details
Thereafter, the solvent was distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from dilute methanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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